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Compound of Interest

Compound Name:
Methyl phenyl(propan-2-

yl)phosphinate

CAS No.: 69423-58-1

Cat. No.: B12846591

Get Quote

Executive Summary & Structural Context
Methyl phenyl(propan-2-yl)phosphinate (CAS: 85357-60-4)[1], also known as methyl

isopropylphenylphosphinate, is a highly versatile organophosphorus building block. Featuring a

central pentavalent phosphorus atom bonded to four distinct substituents—a phosphoryl

oxygen, a methoxy group, a phenyl ring, and an isopropyl group—this molecule possesses a

stereogenic phosphorus center[2].

In drug development and agrochemistry, chiral phosphinates are frequently utilized as

transition-state analogues for peptide hydrolysis, mimicking the tetrahedral geometry of carbon

during enzymatic cleavage[3]. Characterizing this compound requires a rigorous understanding

of heteronuclear scalar coupling and stereochemical symmetry breaking, which fundamentally

dictate its spectroscopic signature.

Mechanistic Causality in Spectroscopic Profiling
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To accurately identify and validate the purity of methyl phenyl(propan-2-yl)phosphinate, one

must understand the physical causality behind its spectral behavior. The 100% natural

abundance of the NMR-active

nucleus (spin

) results in extensive scalar coupling (

and

) across the molecule.

Stereochemical Symmetry Breaking: The chiral phosphorus center renders the two methyl

groups of the isopropyl moiety diastereotopic. Because they occupy distinct magnetic

environments in space, they are chemically inequivalent. Consequently, the

NMR spectrum will display two distinct doublets of doublets for the isopropyl methyls, rather
than a single doublet[2].

Electronic Deshielding (

NMR): Replacing an electronegative oxygen atom (as seen in phosphonates) with an
electron-donating alkyl group (isopropyl) reduces the electron shielding around the
phosphorus nucleus. This shifts the

resonance downfield to the characteristic phosphinate region of ~35–45 ppm[3][4].

Inductive Effects on P=O Stretching: The polarizable P=O bond is highly sensitive to the

electronegativity of its substituents. The combination of an alkyl and an aryl group results in a

P=O stretching frequency (~1210–1220 cm

) that is slightly lower than that of highly electronegative trialkyl phosphates.
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Fig 1: Mechanistic causality of diastereotopic isopropyl methyl signals in 1H NMR.

Comparative Performance Guide: Phosphinates vs.
Phosphonates
When selecting an organophosphorus scaffold for ligand design or biological screening,

researchers must weigh steric bulk, lipophilicity, and stereochemistry. The table below

objectively compares methyl phenyl(propan-2-yl)phosphinate against common structural

alternatives.

Table 1: Comparative Structural and Spectroscopic Properties
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Property / Feature
Methyl
phenyl(propan-2-
yl)phosphinate

Dimethyl
phenylphosphonat
e

Methyl
diphenylphosphina
te

Structure Type Alkyl(aryl)phosphinate Arylphosphonate Diarylphosphinate

P-Stereocenter? Yes (Chiral) No (Achiral) No (Achiral)

NMR Shift ~35 - 45 ppm[3] ~20 - 25 ppm[4] ~30 - 35 ppm[4]

Lipophilicity (LogP)
High (due to isopropyl

& phenyl)

Low (two methoxy

groups)

Very High (two phenyl

rings)

Steric Profile Asymmetric bulk Low steric hindrance High symmetric bulk

Primary Application
Chiral transition-state

analogues

Flame retardants,

coupling agents

Ligands for cross-

coupling

Analysis: Methyl phenyl(propan-2-yl)phosphinate is the superior choice when a specific

spatial orientation (chirality) is required to probe an enzyme's active site. Unlike dimethyl

phenylphosphonate, its direct P-C(alkyl) bond increases metabolic stability against esterases,

while the asymmetric steric bulk allows for highly specific binding interactions[2].

Expected Quantitative Data Summary
Based on the structural connectivity and empirical data from analogous

alkyl(aryl)phosphinates[3][4], the following spectroscopic profile is the standard benchmark for

validating the purity of this compound.

Table 2: Spectroscopic Benchmark for Methyl phenyl(propan-2-yl)phosphinate
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Technique
Key Signals &
Assignments

Causality / Coupling

NMR

7.40–7.80 (m, 5H, Ar-H)

3.65 (d, 3H, -OCH

)

2.15 (m, 1H, -CH-)

1.15 (dd, 3H, -CH

)

1.05 (dd, 3H, -CH

)

Methoxy split by P (

Hz).Isopropyl methyls are

diastereotopic, split by both the

methine proton (

) and phosphorus (

).

NMR

~128–133 (Ar-C)

~51.0 (d, -OCH

)

~28.0 (d, -CH-)

~15.5, 16.0 (d, -CH

)

Aromatic carbons show

coupling.Methine carbon

strongly coupled to P (

Hz).

NMR ~42.0 (s)

Proton-decoupled singlet.

Downfield shift due to alkyl/aryl

substitution[4].

FT-IR (ATR)

1215 cm

(P=O stretch)1040 cm

(P-O-C stretch)1435 cm

(P-Ph stretch)

P=O bond order is lower than

in trialkyl phosphates, shifting

absorption down from ~1240

cm

.
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HRMS (ESI+) 199.0888 [M+H]

Exact mass calculated for C

H

O

P

.

Self-Validating Experimental Protocols
To ensure uncompromising scientific integrity, the following protocols are designed as self-

validating systems. Every step includes an internal check to prevent false-positive structural

identifications.

Sample Prep
(CDCl3, TMS)

1H & 13C NMR
(Connectivity)

31P NMR
(P-Environment)

ATR-FTIR
(P=O Stretch)

Click to download full resolution via product page

Fig 2: Self-validating analytical workflow for organophosphorus characterization.

Protocol A: Quantitative Multinuclear NMR Acquisition
Sample Preparation: Dissolve 20 mg of the purified analyte in 0.6 mL of anhydrous CDCl

. Add 0.03% v/v Tetramethylsilane (TMS).

Validation Check: TMS acts as an internal zero-point reference for

and
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, ensuring chemical shift accuracy independent of magnetic field drift.

External Calibration: Prior to acquisition, insert a sealed coaxial capillary containing 85% H

PO

into the NMR tube.

Validation Check: This provides an absolute external standard (0.0 ppm) without

chemically interacting with the sample, validating the spectrometer's frequency lock for the

phosphorus channel.

Instrument Parameters (

): Acquire spectra at 162 MHz (for a 400 MHz magnet). Use an inverse-gated decoupling
pulse sequence with a relaxation delay (

) of 5 seconds.

Validation Check: Phosphorus nuclei have exceptionally long

relaxation times. Standard continuous decoupling induces the Nuclear Overhauser Effect
(NOE), which artificially inflates signal intensity. Inverse-gated decoupling suppresses
NOE, ensuring that any minor phosphorus impurities (e.g., oxidation products) are
integrated quantitatively relative to the main peak.

Protocol B: ATR-FTIR Validation
Background Subtraction: Collect a 32-scan background spectrum of the empty diamond ATR

crystal at a resolution of 4 cm

.

Sample Deposition: Apply 2

L of the neat liquid sample (or a concentrated CH

Cl

solution allowed to evaporate) directly onto the crystal.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12846591?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Acquisition & Cleaning: Acquire 32 scans. Immediately clean the crystal with isopropyl

alcohol and hexanes.

Validation Check: Run a post-cleaning blank scan. Organophosphorus compounds can

strongly adsorb to ATR crystals; a blank scan ensures no cross-contamination for

subsequent analyses.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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